1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)-

Monoamine oxidase B inhibition MAO-B selectivity Indenoquinoline SAR

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- (CAS 59804-80-7) is a heterocyclic compound belonging to the indenoquinoline class, specifically the enol tautomer of 2-(quinolin-2-yl)-1H-indene-1,3(2H)-dione (quinophthalone). It features a fused indenone-quinoline scaffold with a molecular formula of C18H11NO2 and a molecular weight of 273.3 g/mol.

Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
CAS No. 59804-80-7
Cat. No. B12190428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)-
CAS59804-80-7
Molecular FormulaC18H11NO2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C3=O)O
InChIInChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,20H
InChIKeyYHBPQYQLMJZJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- (CAS 59804-80-7): A Structurally Distinct Indenoquinoline for Targeted MAO-B Research


1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- (CAS 59804-80-7) is a heterocyclic compound belonging to the indenoquinoline class, specifically the enol tautomer of 2-(quinolin-2-yl)-1H-indene-1,3(2H)-dione (quinophthalone) [1]. It features a fused indenone-quinoline scaffold with a molecular formula of C18H11NO2 and a molecular weight of 273.3 g/mol [2]. This compound has been indexed in authoritative databases including PubChem, ChEMBL, and the NIST Chemistry WebBook, and is primarily investigated for its enzyme inhibition profile, most notably against monoamine oxidase B (MAO-B) [3][4].

Why Indenoquinoline Analogs Cannot Substitute for 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- (59804-80-7) in MAO-B-Focused Studies


Indenoquinoline derivatives exhibit wide structural diversity; however, subtle variations in the oxidation state of the central indene ring and the position of the hydroxyl substituent dramatically alter their tautomeric equilibrium, enzyme inhibition potency, and selectivity [1]. 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- exists predominantly as the enol/enaminone tautomer, a form that is thermodynamically more stable than the keto tautomer according to ab initio calculations [1]. This tautomeric preference directly impacts hydrogen-bonding capacity and molecular recognition at the MAO active site. Generic substitution with the keto tautomer (2-(quinolin-2-yl)-1H-indene-1,3(2H)-dione) or other indenoquinoline amines yields compounds with markedly different MAO-B IC50 values and selectivity indices, as demonstrated by the lack of reported MAO-B selectivity for closely related indenoquinoline amines [2][3]. Consequently, interchangeability without re-validation of biological activity is not scientifically justified.

Quantitative Differentiation Evidence for 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- (59804-80-7) vs. Closest Analogs


MAO-B Inhibition Potency and >88-Fold Selectivity over MAO-A vs. Indenoquinoline Amines

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- inhibits human MAO-B with an IC50 of 1,130 nM, while displaying negligible inhibition of MAO-A (IC50 > 100,000 nM) in the same fluorescence-based assay, yielding a selectivity index of >88-fold for MAO-B [1]. In contrast, structurally related indenoquinoline amines (e.g., monophenyl indenoquinolines 16–18) primarily target acetylcholinesterase (AChE, IC50 37–57 nM) and butyrylcholinesterase (BChE, IC50 84–93 nM) with no reported MAO-B activity, demonstrating a divergent biological profile dictated by the enol/enaminone moiety [2].

Monoamine oxidase B inhibition MAO-B selectivity Indenoquinoline SAR

Tautomeric State: Enol/Enaminone Stability Advantage over Keto Tautomer Quinophthalone

According to multinuclear NMR, IR, and X-ray crystallographic data, 2-(diacylmethyl)quinolines analogous to 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- adopt the enaminone tautomeric form (E) in both solution and solid state, rather than the ketoenol (O) or β-diketone (K) forms [1]. Ab initio calculations confirm that the enaminone tautomer is thermodynamically more stable than the keto form by several kcal/mol, with the zwitterionic resonance contributor further stabilizing the structure [1]. In contrast, 2-(quinolin-2-yl)-1H-indene-1,3(2H)-dione (quinophthalone, CAS 83-08-9) exists in a different tautomeric equilibrium that can shift depending on solvent polarity, leading to inconsistent physicochemical properties [2].

Tautomerism Enaminone Computational chemistry Molecular recognition

Molecular Recognition: Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiation

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- possesses one hydrogen-bond donor (enol OH) and three hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of 50.4 Ų and an XLogP3 of 3.2 [1]. By comparison, indenoquinoline amine derivatives (e.g., compound 16 from Ekiz et al.) carry two hydrogen-bond donors and a calculated TPSA of approximately 65–70 Ų, which exceeds the generally accepted threshold of <60 Ų for optimal blood-brain barrier penetration [2]. The lower TPSA of the target compound suggests superior passive CNS permeability, a critical parameter for MAO-B inhibitors intended for neurodegenerative disease research.

Drug-likeness Physicochemical properties CNS permeability

MAO-B Inhibition Potency Within the Context of Known Indenoquinoline Scaffolds

The MAO-B IC50 of 1,130 nM for 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- places it in the low micromolar range, which, while modest compared to clinical MAO-B inhibitors (e.g., selegiline IC50 ≈ 10 nM), represents a novel chemotype for MAO-B inhibition. A systematic review of indanone and indenoquinoline MAO inhibitors reveals that most indenoquinoline scaffolds with reported MAO activity target MAO-A preferentially or exhibit dual inhibition, making this compound's >88-fold MAO-B selectivity a distinguishing feature within its chemotype [1][2]. No other 2-quinolinyl-substituted inden-1-one derivative has publicly reported MAO-B inhibition data, establishing this compound as the reference point for this subclass.

MAO-B inhibitor Indenoquinoline Structure-activity relationship

Recommended Application Scenarios for 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- (59804-80-7) Based on Quantitative Evidence


MAO-B Selective Inhibitor Probe for Parkinson's Disease and Neuroprotection Research

With an IC50 of 1,130 nM for MAO-B and >88-fold selectivity over MAO-A, this compound serves as a moderate-potency but highly selective MAO-B inhibitor probe [1]. It is particularly suited for in vitro studies investigating MAO-B-mediated dopamine metabolism and oxidative stress pathways in neuronal cell models, where selective MAO-B inhibition is required to avoid the hypertensive 'cheese effect' associated with MAO-A inhibition. Its well-defined tautomeric state ensures reproducible enzyme inhibition data across experimental replicates [2].

Reference Standard for Indenoquinoline Tautomerism Studies and Analytical Method Development

The compound's unambiguous enol/enaminone tautomeric form, confirmed by X-ray crystallography, NMR, and IR spectroscopy, makes it an ideal reference standard for calibrating analytical methods (HPLC, LC-MS, NMR) aimed at distinguishing tautomeric species in indenoquinoline libraries [2]. It can serve as a retention time and spectral marker for the enol form in method development, enabling quality control laboratories to verify the tautomeric purity of synthetic batches.

CNS Drug Discovery Starting Point: Physicochemical Property-Optimized Scaffold

With a TPSA of 50.4 Ų, XLogP3 of 3.2, a single hydrogen-bond donor, and molecular weight of 273.3 g/mol, this compound resides within the favorable CNS drug-like space (TPSA < 60 Ų, MW < 400 Da) [1]. Medicinal chemistry teams can leverage this scaffold for hit-to-lead optimization, introducing substituents on the quinoline or indenone rings to enhance MAO-B potency while maintaining the favorable CNS physicochemical profile. Its CNS drug-like properties offer an advantage over bulkier indenoquinoline amine derivatives that exceed TPSA thresholds [3].

Chemical Biology Tool for Profiling MAO-B in Complex Proteomes

The compound's >88-fold MAO-B selectivity and low micromolar potency make it suitable for use in activity-based protein profiling (ABPP) or competitive ABPP experiments to selectively label MAO-B in tissue homogenates or cell lysates without cross-reacting with MAO-A [1]. This specificity is critical for quantifying MAO-B expression levels and target engagement in diseased versus healthy tissue samples.

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